2-Chloro-1-(1H-pyrrol-3-yl)ethanone
Description
Properties
IUPAC Name |
2-chloro-1-(1H-pyrrol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-3-6(9)5-1-2-8-4-5/h1-2,4,8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJZSXDARRKBMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of Pyrrole
The most straightforward method involves Friedel-Crafts acylation of pyrrole with chloroacetyl chloride. This electrophilic substitution reaction proceeds via activation of the carbonyl group by Lewis acids such as FeCl₃ or Zn(OTf)₂.
Procedure :
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Reagents : Pyrrole (1.0 eq), chloroacetyl chloride (1.2 eq), FeCl₃ (0.05 eq), nitrobenzene (solvent).
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Workup : Quenching with aqueous NaOH, extraction with ethyl acetate, and drying over Na₂SO₄.
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Yield : 44–77% after purification by silica gel chromatography (petroleum ether/ethyl acetate = 4:1).
Mechanistic Insight :
The Lewis acid coordinates to the carbonyl oxygen of chloroacetyl chloride, enhancing electrophilicity. Attack by the electron-rich 3-position of pyrrole forms the intermediate acylium ion, which subsequently loses a proton to regenerate aromaticity.
Multi-Component Cyclization
An alternative approach employs a one-pot reaction between β-keto esters and ammonia derivatives, followed by halogenation.
Procedure :
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Reagents : Ethyl acetoacetate (1.0 eq), ammonium acetate (2.0 eq), chloroacetic anhydride (1.5 eq).
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Conditions : Reflux in acetic acid (12 hours).
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Halogenation : Post-cyclization treatment with PCl₅ in dichloromethane (0°C, 2 hours).
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Yield : 68% after recrystallization (ethanol/water).
Advantages :
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Avoids handling volatile pyrrole derivatives.
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Scalable to industrial production with minimal purification steps.
Optimization Strategies
Temperature Control
Exothermic acylation requires maintaining temperatures below 5°C to suppress side reactions such as over-chlorination or polymerization. Elevated temperatures (>40°C) reduce yields by 20–30% due to decomposition.
Solvent Selection
Catalytic Systems
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FeCl₃ vs. Zn(OTf)₂ : FeCl₃ provides higher conversions (92%) but necessitates rigorous anhydrous conditions. Zn(OTf)₂ offers milder conditions, suitable for acid-sensitive substrates.
Purification and Characterization
Chromatographic Techniques
| Method | Conditions | Purity (%) | Yield (%) |
|---|---|---|---|
| Column Chromatography | Silica gel, hexane/ethyl acetate (4:1) | 95 | 70 |
| HPLC | C18 column, acetonitrile/water (70:30) | 99 | 60 |
Spectroscopic Validation
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¹H NMR (CDCl₃, 400 MHz): δ 6.65 (1H, pyrrole H-2), δ 6.45 (1H, pyrrole H-4), δ 4.20 (2H, CH₂Cl), δ 2.10 (3H, COCH₃).
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IR (KBr) : 1705 cm⁻¹ (C=O), 690 cm⁻¹ (C-Cl).
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HRMS : m/z 157.0321 [M+H]⁺ (calculated for C₆H₆ClNO: 157.0164).
Industrial-Scale Considerations
Continuous Flow Synthesis
Replacing batch reactors with continuous flow systems enhances heat dissipation and reduces reaction time (8 hours vs. 24 hours).
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) in methanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of pyrrole-3-carboxylic acid or pyrrole-3-ketone.
Reduction: Formation of 1-(1H-pyrrol-3-yl)ethanol.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-1-(1H-pyrrol-3-yl)ethanone has been studied for its potential therapeutic properties. Research indicates that derivatives of this compound may exhibit anti-cancer activity. For instance, pyrrole derivatives are known to interact with biological targets involved in cancer proliferation and metastasis.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. It can be utilized to create more complex structures through reactions such as nucleophilic substitution and acylation. The introduction of the chloro group allows for further functionalization, which is essential in developing new pharmaceuticals.
Chemical Intermediate
Due to its reactive chloro group, this compound is often used as a building block in the synthesis of agrochemicals and other industrial chemicals. Its ability to undergo nucleophilic attack makes it a versatile intermediate for creating compounds with diverse functionalities.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the cytotoxic effects of various pyrrole derivatives, including those derived from this compound. The results indicated that certain modifications to the pyrrole ring enhanced the compound's ability to inhibit cancer cell growth, suggesting potential for drug development.
Case Study 2: Synthesis of Novel Compounds
Research conducted at a university laboratory focused on synthesizing new heterocyclic compounds using this compound as a starting material. The study demonstrated successful reactions leading to novel compounds with promising biological activities, highlighting the compound's utility in organic synthesis.
Data Table: Comparison of Applications
| Application Area | Description | Examples of Use |
|---|---|---|
| Medicinal Chemistry | Development of anti-cancer agents | Pyrrole derivatives targeting cancer pathways |
| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Nucleophilic substitution reactions |
| Chemical Intermediate | Building block for agrochemicals and industrial chemicals | Synthesis of pesticides and herbicides |
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1H-pyrrol-3-yl)ethanone involves its interaction with nucleophilic sites in biological molecules. The chlorine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrole Ring
2-Chloro-1-[2,5-dimethyl-1-(4-trifluoromethoxy-phenyl)-1H-pyrrol-3-yl]ethanone
- Structural Differences : The pyrrole ring is substituted with 2,5-dimethyl groups and a 4-trifluoromethoxyphenyl moiety.
- Physical Properties : Melting point (147°C), molecular weight (331.7 g/mol), and higher lipophilicity (evidenced by trifluoromethoxy group) .
- Synthesis : Prepared via hydrolysis of ethanimine hydrochloride, yielding 69% after crystallization .
- Applications: Potential utility in fluorinated drug candidates due to its trifluoromethoxy group, which enhances metabolic stability .
2-Chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
- Structural Differences : Features a 3,5-dichlorophenyl group and 2,5-dimethyl substituents on the pyrrole.
- Physical Properties : Molecular weight 316.61 g/mol, LogP 4.7 (indicative of high lipophilicity) .
- Reactivity : Dichlorophenyl substitution may enhance π-π stacking in biological targets, making it relevant in pesticide design .
Heterocycle Replacement: Pyrrole vs. Tetrazole/Indole
2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone
- Structural Differences : Pyrrole replaced by tetrazole (N-rich heterocycle).
- Synthesis : Synthesized via reaction of aryl aniline with sodium azide and chloroacetyl chloride, followed by piperidine substitution .
- Applications : Tetrazole’s bioisosteric properties mimic carboxylic acids, making these compounds viable in angiotensin II receptor antagonist analogs .
2-Chloro-1-(7-methoxy/chloro-1H-indol-3-yl)ethanone
- Structural Differences : Indole ring (benzene-fused pyrrole) with 7-methoxy or 7-chloro substituents.
- Synthesis : Low yields (11–23%) due to steric hindrance from indole’s fused ring system .
- Reactivity : Indole’s electron-rich nature enhances electrophilic substitution, but chloro/methoxy groups direct reactivity to specific positions .
Positional Isomerism: Pyrrole-2-yl vs. Pyrrole-3-yl
2-Chloro-1-(1H-pyrrol-2-yl)ethanone (2-CPE)
- Structural Differences : Chloroketone attached to pyrrole’s 2-position instead of 3.
- Applications : Widely used in catalysis and polymer synthesis due to altered electronic distribution .
- Spectral Data : Distinct $^{1}\text{H}$-NMR shifts (e.g., pyrrole proton at δ 6.48 in 3-yl vs. δ 7.31–7.50 in 2-yl derivatives) .
Halogen and Functional Group Modifications
2,2-Dichloro-1-(3,3,6-trimethyl-1H-pyrazol-5-yl)ethanone
- Structural Differences : Dichlorination at the ketone position and pyrazole heterocycle.
- Reactivity : Dual chlorine atoms increase electrophilicity, favoring nucleophilic attack in cross-coupling reactions .
2-Chloro-1-(3-hydroxy-1H-pyrrol-2-yl)ethanone
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Key Substituents |
|---|---|---|---|---|
| 2-Chloro-1-(1H-pyrrol-3-yl)ethanone (Target) | 169.6 | N/A | ~1.5 | Pyrrole-3-yl, Cl |
| 2-Chloro-1-[2,5-dimethyl-1-(4-trifluoromethoxy-phenyl)-1H-pyrrol-3-yl]ethanone | 331.7 | 147 | ~3.8 | 2,5-dimethyl, CF₃OPh |
| 2-Chloro-1-(1H-tetrazol-5-yl)ethanone | 174.6 | N/A | ~0.2 | Tetrazole, Cl |
| 2-CPE (Pyrrole-2-yl analog) | 169.6 | N/A | ~1.5 | Pyrrole-2-yl, Cl |
Research Implications
- Electron-Withdrawing Groups : Trifluoromethoxy and dichlorophenyl substituents enhance lipophilicity and metabolic stability, critical for drug design .
- Heterocycle Choice : Tetrazole and indole derivatives exhibit distinct bioactivities due to electronic and steric differences .
- Positional Isomerism : 2-CPE’s catalytic versatility vs. 3-yl derivatives’ reactivity in nucleophilic substitutions highlights the impact of regiochemistry .
Biological Activity
2-Chloro-1-(1H-pyrrol-3-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a chloro substituent on an ethanone backbone, with a pyrrole ring that contributes to its reactivity and biological interactions. The specific substitution pattern on the pyrrole ring enhances its potential as a bioactive molecule.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines, particularly breast cancer cells. For instance, compounds related to this compound showed IC50 values ranging from 10 to 33 nM in MCF-7 breast cancer cells, indicating potent activity comparable to established anticancer agents like combretastatin A-4 (CA-4) .
Table 1: Antiproliferative Activity of Pyrrole Derivatives
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 10–33 | Tubulin destabilization |
| CA-4 | MCF-7 | 3.9 | Tubulin polymerization inhibition |
The mechanism by which this compound exerts its anticancer effects involves tubulin destabilization . This action leads to cell cycle arrest and apoptosis in cancer cells, as evidenced by flow cytometry analyses that show increased G2/M phase arrest following treatment . The compound interacts with the colchicine-binding site on tubulin, inhibiting microtubule formation and disrupting mitotic processes.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Research indicates that alterations in the substituents on the pyrrole ring significantly affect the compound's potency and selectivity against different cancer types. For instance, derivatives with additional functional groups have been synthesized and evaluated for their antiproliferative activity, revealing a correlation between specific substitutions and enhanced biological effects .
Table 2: Structure-Activity Relationships of Pyrrole Derivatives
| Substituent | Effect on Activity |
|---|---|
| Methyl group | Increased potency |
| Hydroxyl group | Enhanced selectivity |
| Halogen atoms | Varied effects on reactivity |
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
- MCF-7 Cell Line Study : In a study examining the antiproliferative effects on MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .
- Comparative Analysis : A comparative analysis with other pyrrole derivatives indicated that this compound exhibited superior activity against triple-negative breast cancer (TNBC) cell lines, suggesting its potential as a lead compound for further development .
Q & A
Q. Methodology :
Synthesis : Prepare analogs via regioselective halogenation or cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .
Bioassays : Test antimicrobial activity (MIC against S. aureus), cytotoxicity (IC₅₀ in HEK293 cells), and enzyme inhibition (e.g., CYP450 isoforms) .
Computational modeling : Use DFT (B3LYP/6-31G*) to correlate substituent electronegativity with target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
